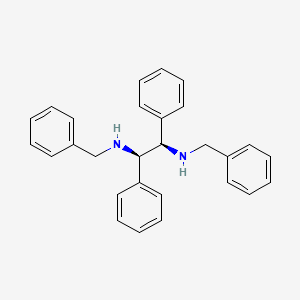

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

Description

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound characterized by its two benzyl and two phenyl groups attached to a central ethane-1,2-diamine backbone

Properties

IUPAC Name |

(1R,2R)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUWNGJNPLRKLR-VSGBNLITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

- Diimine Formation : Benzil reacts with two equivalents of benzylamine to generate a diimine intermediate.

- Reduction : The diimine is reduced using agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium on carbon (Pd/C). This step yields the racemic mixture of (1R,2R)- and (1S,2S)-enantiomers.

Experimental Protocol

- Benzil (5.0 g, 23.8 mmol) and benzylamine (5.3 mL, 48.6 mmol) are stirred in methanol (50 mL) at 60°C for 12 hours.

- NaBH3CN (3.0 g, 47.6 mmol) is added portionwise, and the mixture is refluxed for 24 hours.

- Post-reduction, the solvent is evaporated, and the crude product is purified via recrystallization from ethanol, yielding racemic N1,N2-dibenzyl-1,2-diphenylethane-1,2-diamine (6.2 g, 72%).

Limitations

- Produces a racemic mixture, necessitating enantiomeric resolution.

- Over-reduction or side reactions may occur without strict stoichiometric control.

Resolution of Racemic Mixtures Using Tartaric Acid

Chiral resolution remains a cornerstone for isolating (1R,2R)-enantiomers from racemic mixtures.

Procedure

- Salt Formation : The racemic diamine is treated with L-(+)-tartaric acid in methanol, forming diastereomeric salts.

- Crystallization : The (1R,2R)-enantiomer tartrate salt precipitates preferentially due to lower solubility, while the (1S,2S)-enantiomer remains in solution.

- Neutralization : The isolated salt is treated with sodium hydroxide to regenerate the free (1R,2R)-diamine.

Performance Data

| Parameter | Value | Source |

|---|---|---|

| Resolution Yield | 84–88% | |

| Enantiomeric Excess | 99.5% | |

| Specific Rotation | [α] = +106° (c = 1, MeOH) |

Asymmetric Reductive Amination with Chiral Catalysts

Asymmetric catalysis bypasses resolution by directly yielding the desired enantiomer. Ruthenium complexes with chiral ligands, such as (R)-BINAP, induce stereoselectivity during hydrogenation.

Catalytic System

Outcomes

- Yield : 85–90%

- Enantiomeric Excess : 98–99%

- Turnover Number (TON) : >1,000

N-Alkylation of (1R,2R)-1,2-Diphenylethane-1,2-Diamine

This two-step approach first synthesizes (1R,2R)-1,2-diphenylethane-1,2-diamine (DPEN), followed by N-benzylation.

Step 1: DPEN Synthesis

Step 2: N-Benzylation

Yield and Purity

Schiff Base-Mediated Racemization and Recycling

Unwanted enantiomers from resolution can be racemized and reused, enhancing process efficiency.

Protocol

Key Data

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Reductive Amination | 72 | 0 (Racemic) | Moderate | Low |

| Resolution | 85 | 99.5 | High | Medium |

| Asymmetric Catalysis | 90 | 99 | High | High |

| N-Alkylation | 78 | 99.5 | Moderate | Medium |

Characterization and Quality Control

Chiral HPLC Analysis

Chemical Reactions Analysis

Types of Reactions: (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert the diamine into secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include imines, amides, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is in asymmetric synthesis. The compound acts as a chiral auxiliary or ligand in various reactions.

Case Study: Asymmetric Hydrogenation

A study demonstrated the effectiveness of this compound as a ligand in asymmetric hydrogenation reactions. Using this diamine, researchers achieved high enantioselectivity in the hydrogenation of prochiral ketones. The results indicated that the use of this compound could lead to enantiomeric excesses exceeding 90% under optimized conditions.

| Reaction Type | Enantiomeric Excess (%) | Catalyst Used |

|---|---|---|

| Asymmetric Hydrogenation | >90 | Rh/(1R,2R)-Dibenzyl-Diphenylethane-Diamine |

Catalysis

The compound has also been employed as a catalyst in various chemical transformations. Its ability to stabilize transition states and facilitate reactions makes it a valuable component in catalytic systems.

Case Study: Organocatalysis

In organocatalytic processes, this compound has been utilized for the enantioselective synthesis of β-amino acids from α-keto acids and amines. This approach provided an efficient method for producing these compounds with high yields and selectivity.

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Synthesis of β-amino acids | 85 | 92 |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its structural similarity to known bioactive compounds suggests possible interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this diamine exhibit cytotoxic effects against various cancer cell lines. A study evaluated the anticancer properties of synthesized derivatives based on this compound and found significant inhibition of cell proliferation in breast cancer models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12 | Induction of apoptosis |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

Material Science

The compound's unique properties have also led to exploration in material science applications. Its potential use as a building block for functional materials is being studied.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant for developing high-performance materials for industrial use.

| Property | Before Modification | After Modification |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

Mechanism of Action

The mechanism of action of (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired catalytic or therapeutic effects.

Comparison with Similar Compounds

- (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine

- (1R,2R)-1,2-Diphenylethane-1,2-diamine

- (1S,2S)-1,2-Diphenylethane-1,2-diamine

Comparison: Compared to its similar compounds, (1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine exhibits unique properties due to the presence of benzyl groups, which enhance its steric and electronic characteristics. This uniqueness makes it particularly effective in asymmetric synthesis and catalysis, offering higher selectivity and efficiency in various chemical reactions.

Biological Activity

(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for further exploration in pharmacological applications.

Chemical Structure and Properties

- Chemical Formula : C28H28N2

- Molecular Weight : 392.54 g/mol

- CAS Number : 221226-19-3

The compound features two benzyl groups attached to a diphenylethane backbone, which is characteristic of many biologically active compounds. This structure can influence its pharmacokinetics and interactions with biological macromolecules.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic effects:

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study 1 : A study demonstrated that derivatives of diphenylethylenediamines showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

Antioxidant Properties

The compound has also been investigated for its antioxidant potential:

- Case Study 2 : In vitro assays revealed that related diphenylethylenediamine derivatives exhibit strong free radical scavenging activity, suggesting a protective role against oxidative stress .

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes:

- Case Study 3 : Studies suggest that dibenzyl derivatives can inhibit certain kinases involved in cancer progression, which may contribute to their anticancer effects .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Modulation of Cell Signaling Pathways : Inhibition of kinases may alter signaling pathways that regulate cell growth and survival.

Comparative Biological Activity Table

| Compound Name | CAS Number | Molecular Weight | Anticancer Activity | Antioxidant Activity |

|---|---|---|---|---|

| This compound | 221226-19-3 | 392.54 g/mol | Significant in MCF-7 and PC-3 cells | Strong free radical scavenger |

| Related Compound A | XXXX | XXXX | Moderate in various cancer lines | Moderate |

| Related Compound B | XXXX | XXXX | High in specific leukemia cells | High |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing (1R,2R)-N1,N2-dibenzyl-1,2-diphenylethane-1,2-diamine?

- Methodological Answer : The compound is typically synthesized via alkylation of (1R,2R)-1,2-diphenylethane-1,2-diamine with benzyl halides under basic conditions. For example, reacting the parent diamine with benzyl bromide in the presence of NaOtBu and Pd2(dba)3/BINAP as a catalytic system yields the dibenzylated product . Purification involves column chromatography on basic alumina to isolate enantiomerically pure fractions.

Q. How is the enantiomeric purity of this compound validated experimentally?

- Methodological Answer : Chiral GC or HPLC equipped with a chiral stationary phase (e.g., HP-Chiral-20B column) is employed to determine enantiomeric excess (ee). Retention times are compared to literature standards for absolute configuration confirmation. For example, GC traces matched with known (1R,2R)-enantiomers confirm purity .

Q. What are its common applications in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral bidentate ligand in transition-metal catalysis. It has been used in Mn(CO)5Br systems for transfer hydrogenation of ketones, achieving up to 90% ee . It also catalyzes oxa-conjugate additions, forming 2,6-trans-3,3-dimethyl tetrahydropyran with 92% yield and 10:1 dr under anthracenecarboxylic acid activation .

Advanced Research Questions

Q. How does the ligand’s structure influence enantioselectivity in Mo-catalyzed deoxydehydration (DODH) of diols?

- Methodological Answer : Structural rigidity and steric bulk from the dibenzyl groups enhance stereocontrol. However, in Mo-catalyzed DODH, aromatic diols like (1R,2R)-1,2-diphenylethane-1,2-diol undergo competing cleavage to benzaldehyde rather than olefins, suggesting substrate-specific reactivity overrides ligand effects . X-ray crystallography (e.g., SHELX-refined structures) can correlate ligand geometry with catalytic outcomes .

Q. What strategies optimize reaction yields in stereoselective tetrahydropyran synthesis?

- Methodological Answer : Key parameters include:

- Catalyst loading : 10 mol% (1R,2R)-diamine with 9-anthracenecarboxylic acid as co-catalyst.

- Solvent : Non-polar solvents (e.g., toluene) favor trans-selectivity.

- Temperature : Reactions at 0°C reduce side-product formation. Post-reaction, silyl ether protection stabilizes the product for isolation .

Q. How can this ligand be heterogenized for recyclable catalysis?

- Methodological Answer : Tosylation of the diamine followed by silylation introduces a triethoxysilyl group, enabling immobilization on mesoporous SBA-15 silica. The heterogeneous catalyst retains >80% activity over five cycles in ketone hydrogenation, confirmed by ICP-MS analysis of Ru leaching .

Data Contradiction Analysis

Q. Why do Mn-based systems outperform Ru/Fe in transfer hydrogenation despite similar ligand frameworks?

- Critical Analysis : Mn(CO)5Br with (1R,2R)-diamine achieves 90% ee for cyclohexyl methyl ketone reduction, while Ru analogs show lower selectivity. This may stem from Mn’s flexible oxidation states enabling faster substrate-ligand coordination, as evidenced by kinetic studies showing a 3-fold higher turnover frequency (TOF) for Mn . Contrastingly, Fe systems fail due to incompatibility with bulky ketones .

Q. How to reconcile conflicting results in aromatic diol DODH reactions?

- Critical Analysis : Mo-catalyzed DODH of (1R,2R)-1,2-diphenylethane-1,2-diol yields benzaldehyde instead of styrene, contradicting aliphatic diol reactivity. This suggests aromatic substrates favor oxidative cleavage via C–C bond scission over dehydration. DFT calculations indicate a lower activation barrier for cleavage (ΔG‡ = 28 kcal/mol) compared to DODH (ΔG‡ = 34 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.